molecular formula C12H19NO B1290203 2-(4-Isopropylphenoxy)propan-1-amine CAS No. 951915-29-0

2-(4-Isopropylphenoxy)propan-1-amine

Cat. No.: B1290203
CAS No.: 951915-29-0
M. Wt: 193.28 g/mol
InChI Key: LVJKQKHHJPPJIN-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is also known by its IUPAC name, 2-[4-(propan-2-yl)phenoxy]propan-1-amine. This compound is a member of the amine class of organic compounds and is characterized by the presence of an amine group attached to a phenoxy-propane structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Isopropylphenoxy)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-tert-Butylphenoxy)propan-1-amine
  • 2-(4-Methylphenoxy)propan-1-amine
  • 2-(4-Ethylphenoxy)propan-1-amine

Comparison: 2-(4-Isopropylphenoxy)propan-1-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)11-4-6-12(7-5-11)14-10(3)8-13/h4-7,9-10H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJKQKHHJPPJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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